Strychnidine-10,11-dione, 11-oxime, monohydrochloride
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Overview
Description
Strychnidine-10,11-dione, 11-oxime, monohydrochloride is a chemical compound with the molecular formula C21H22ClN3O3 and a molecular weight of 399.87068 . It is a derivative of strychnidine, a well-known alkaloid.
Preparation Methods
The synthesis of Strychnidine-10,11-dione, 11-oxime, monohydrochloride typically involves multiple steps, starting from strychnidineThe final step involves the formation of the monohydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Strychnidine-10,11-dione, 11-oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Strychnidine-10,11-dione, 11-oxime, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the nervous system.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Strychnidine-10,11-dione, 11-oxime, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the nervous system, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Strychnidine-10,11-dione, 11-oxime, monohydrochloride can be compared with other similar compounds, such as:
Strychnidine: The parent compound, which has a different set of chemical properties and biological activities.
Strychnidine-10,11-dione: The immediate precursor in the synthesis of the oxime derivative.
Strychnidine-10,11-dione, 11-oxime: The non-salt form of the compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the oxime group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
24180-58-3 |
---|---|
Molecular Formula |
C21H22ClN3O3 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15Z,15aR,15bR)-15-hydroxyimino-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |
InChI |
InChI=1S/C21H21N3O3.ClH/c25-20-17(22-26)18-16-12-9-15-21(6-7-23(15)10-11(12)5-8-27-18)13-3-1-2-4-14(13)24(20)19(16)21;/h1-5,12,15-16,18-19,26H,6-10H2;1H/b22-17-;/t12-,15-,16-,18+,19-,21+;/m0./s1 |
InChI Key |
KNQCFZQEDQZUJM-FRKGCQQESA-N |
Isomeric SMILES |
C1CN2CC3=CCO[C@@H]\4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N(C7=CC=CC=C67)C(=O)/C4=N\O.Cl |
Canonical SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7=CC=CC=C67)C(=O)C4=NO.Cl |
Origin of Product |
United States |
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